molecular formula C19H20N4O3S B15087286 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-21-5

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15087286
CAS No.: 478257-21-5
M. Wt: 384.5 g/mol
InChI Key: IUHWNAYNWHYASH-UDWIEESQSA-N
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Description

4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Activity

  • Antibacterial Properties :
    • Triazole derivatives, including the compound , have been shown to exhibit notable antibacterial activity against various strains of bacteria. Research indicates that modifications in the triazole structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents on the phenyl ring demonstrated superior activity compared to their parent compounds .
    • A study found that triazole derivatives displayed a broad spectrum of antibacterial effects, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The antifungal properties of 1,2,4-triazoles are well-documented, with many derivatives acting as effective agents against fungal pathogens. The presence of the thione group in the compound may contribute to its antifungal mechanism by interfering with fungal cell wall synthesis or function .

Antioxidant Activity

  • The incorporation of methoxy and ethoxy groups in the structure is believed to enhance the antioxidant potential of triazole derivatives. Research has indicated that such modifications can lead to increased radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

  • Mechanisms of Action :
    • The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells through various pathways. Studies have shown that triazole derivatives can inhibit cell proliferation by interfering with DNA synthesis and promoting cell cycle arrest .
    • Specific research highlighted that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines such as breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .
  • Case Studies :
    • In vitro studies demonstrated that triazole derivatives could significantly reduce cell viability in cancer cells at low micromolar concentrations. For example, one derivative showed an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Ethoxy Group Enhances lipophilicity and membrane permeability
Methoxy Substituents Increases electron density on aromatic rings, improving binding affinity
Thione Group Contributes to biological activity via chelation mechanisms

Properties

CAS No.

478257-21-5

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-4-26-16-10-9-13(11-17(16)25-3)12-20-23-18(21-22-19(23)27)14-7-5-6-8-15(14)24-2/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+

InChI Key

IUHWNAYNWHYASH-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC

Origin of Product

United States

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